molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B6503134
CAS No.: 855774-17-3
M. Wt: 350.3 g/mol
InChI Key: WCFGPFBSJZYJML-UHFFFAOYSA-N
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Description

7',8-Dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione (CAS 855774-17-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C20H14O6 and a molecular weight of 350.32 g/mol, this compound belongs to the class of biscoumarins, which are dimers of the coumarin scaffold known for a wide spectrum of biological activities . Biscoumarin derivatives are of significant interest in medicinal chemistry due to their potential as multifunctional agents. Recent scientific investigations highlight the 3,4'-biscoumarin structure as a promising scaffold for developing inhibitors of key neurological enzymes, such as monoamine oxidases (MAOs) and cholinesterases (AChE and BChE) . These activities are crucial targets for research into neurodegenerative diseases, positioning this compound as a valuable template for the design of multi-target-directed ligands (MTDLs) . Furthermore, coumarin derivatives, in general, are extensively studied for their antibacterial properties, with research indicating that substitutions on the core structure are key to enhancing activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFGPFBSJZYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted benzaldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted bichromenes, quinones, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H14O6
  • CAS Number : 855774-17-3
  • Melting Point : Approximately 168 - 172 °C

The compound's structure includes a dione functionality and methoxy substituents, which significantly influence its reactivity and interactions with biological targets.

Medicinal Chemistry

Research indicates that 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has potential as a therapeutic agent due to its cytotoxic effects against specific cancer cell lines. Notably:

  • Target Cells : K562 cells (a chronic myeloid leukemia cell line).
  • Mechanism of Action : Similar compounds have shown the ability to induce cell cycle arrest and interact with cancer cells effectively.

Biological Activities

The compound is under investigation for various biological activities:

  • Antioxidant Properties : It may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research is ongoing to explore its potential in reducing inflammation.

Materials Science

In the field of materials science, this compound is being studied for its applications in:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronic devices.
  • Photovoltaic Devices : The compound's structure may contribute to enhanced light absorption and energy conversion efficiencies.

Case Study 1: Cytotoxicity Against K562 Cells

A study demonstrated that this compound exhibited significant cytotoxicity against K562 cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with cancer cell growth inhibition.

Case Study 2: Antioxidant Activity

In vitro assays have shown that this compound possesses substantial antioxidant activity. Studies measured the ability to scavenge free radicals and protect cellular components from oxidative damage.

Mechanism of Action

The mechanism of action of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents like naphthalene (ZINC12880820) may increase steric hindrance, affecting binding to biological targets .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Name Melting Point (°C) Solubility Insights Reference
This compound Not reported Likely soluble in DMSO, acetone -
Compound 3 () >270 Low solubility due to hydroxyls
3' : 4'-Dimethoxy derivative () 117 Higher solubility in alcohols
ZINC12880820 () Not reported Predicted lipophilic (naphthalene)

Analysis : Methoxy groups generally lower melting points compared to hydroxylated analogs (e.g., Compound 3’s >270°C vs. 117°C for a dimethoxy analog in ) due to reduced hydrogen bonding .

Biological Activity

7',8-Dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a member of the bichromene class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features methoxy groups at the 7' and 8' positions and a dione functionality at the 2,2' positions. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC19H16O4
Molecular Weight320.33 g/mol
CAS Number855774-17-3
Melting Point168 - 172 °C

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly K562 cells associated with chronic myeloid leukemia (CML) .

Targeting Cancer Cells

The compound appears to induce cell cycle arrest in cancer cells through several biochemical pathways:

  • Cell Cycle Regulation : Similar compounds have been shown to interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Cytokine Production : It may modulate cytokine levels, influencing tumor microenvironments and immune responses.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated significant cytotoxicity against K562 cells with IC50 values indicating potent activity .
  • Antioxidant Properties : The compound has been investigated for its potential antioxidant capabilities, which may contribute to its anticancer effects by reducing oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
7,8-Dimethoxy-4-methyl-2H-chromen-2-oneAnticancerLess potent than bichromenes
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-oneAntioxidant and anticancerSimilar mechanism of action
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneLimited studies availablePotential neuroprotective effects

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells. Flow cytometry analysis indicated increased sub-G1 populations after treatment .
  • Antioxidant Evaluation : Another study assessed the antioxidant activity using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals compared to standard antioxidants .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione?

The synthesis typically involves multi-step reactions, including condensation of chromene precursors, methoxylation, and cyclization. Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Lewis acids for regioselective methoxylation). Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is often required to isolate the pure compound .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying methoxy and chromene ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Additional validation includes IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and X-ray crystallography for absolute stereochemical confirmation if crystals are obtainable .

Q. How do the methoxy and chromene functional groups influence the compound’s reactivity?

Methoxy groups act as electron-donating substituents, stabilizing intermediates during electrophilic substitution. The chromene core’s conjugated π-system facilitates redox activity, enabling reactions like oxidation to quinones or reduction to dihydro derivatives. Steric hindrance from the dimethoxy groups may limit access to specific reactive sites .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported reaction yields or selectivity?

Use factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This approach identifies interactions between variables and optimizes conditions. For example, a 3² factorial design could reveal whether higher temperatures (>80°C) offset low yields caused by solvent polarity mismatches .

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Density functional theory (DFT) calculates transition-state energies to model reaction feasibility. Molecular docking simulations predict binding affinities for biological targets (e.g., enzymes). Tools like Gaussian or ORCA software paired with cheminformatics libraries (e.g., RDKit) enable virtual screening of derivatives for desired properties .

Q. What strategies address low stability of this compound under acidic or oxidative conditions?

Stabilization methods include:

  • Encapsulation : Use cyclodextrins or liposomes to shield reactive sites.
  • Derivatization : Introduce protective groups (e.g., acetyl for hydroxyls) during synthesis.
  • Storage : Store under inert gas (argon) at –20°C in anhydrous DMSO or DMF to prevent hydrolysis .

Q. How can researchers validate conflicting bioactivity data across cell lines or assay types?

Triangulate results using orthogonal assays:

  • In vitro : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays).
  • In silico : Validate target binding via molecular dynamics simulations.
  • Controls : Include structurally similar analogs to isolate structure-activity relationships (SARs). Contradictions may arise from off-target effects or cell-specific metabolic pathways .

Q. What purification challenges arise during scale-up, and how are they mitigated?

Common issues include low solubility in non-polar solvents and co-elution of byproducts. Solutions:

  • Countercurrent chromatography : Separates closely related isomers.
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal yield.
  • HPLC-PDA : Uses photodiode array detection to track chromene-specific UV absorbance (~280 nm) .

Methodological Considerations

Q. How are isotopic labeling or tracer studies applied to elucidate metabolic pathways?

Incorporate ¹³C or ²H isotopes at methoxy or carbonyl positions. Track metabolites via LC-MS/MS in hepatocyte models. For example, ¹³C labeling can clarify whether demethylation occurs via cytochrome P450 enzymes or non-enzymatic hydrolysis .

Q. What statistical approaches are used to analyze dose-response relationships in toxicity studies?

Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Non-linear regression in software like GraphPad Prism accounts for heteroscedasticity in biological replicates .

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